(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16368457
InChI: InChI=1S/C19H14N4OS/c1-13-4-6-14(7-5-13)8-9-17-21-19-23(22-17)18(24)16(25-19)11-15-3-2-10-20-12-15/h2-12H,1H3/b9-8+,16-11-
SMILES:
Molecular Formula: C19H14N4OS
Molecular Weight: 346.4 g/mol

(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC16368457

Molecular Formula: C19H14N4OS

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C19H14N4OS
Molecular Weight 346.4 g/mol
IUPAC Name (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C19H14N4OS/c1-13-4-6-14(7-5-13)8-9-17-21-19-23(22-17)18(24)16(25-19)11-15-3-2-10-20-12-15/h2-12H,1H3/b9-8+,16-11-
Standard InChI Key PJPNFQVMQKGUIF-UVBRKHIMSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CN=CC=C4)/SC3=N2
Canonical SMILES CC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CN=CC=C4)SC3=N2

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene) thiazolo[3,2-b] triazol-6(5H)-one, reflects its polycyclic architecture. Key features include:

  • A thiazolo[3,2-b] triazol-6(5H)-one core, a fused bicyclic system comprising thiazole and triazole rings .

  • A (4-methylphenyl)ethenyl substituent at position 2, introducing aromatic and conjugated alkene functionalities .

  • A pyridin-3-ylmethylidene group at position 5, contributing a planar, electron-deficient pyridine moiety .

The molecular formula is inferred as C₂₁H₁₆N₄OS based on structural analogs , with a molecular weight of 380.45 g/mol.

Spectral Characterization

While direct spectral data for this compound are unavailable, related thiazolo-triazoles exhibit characteristic signatures:

  • IR Spectroscopy: Strong absorption bands at 1,680–1,710 cm⁻¹ (C=O stretching of the triazolone ring) and 3,100–3,300 cm⁻¹ (aromatic C-H stretches) .

  • ¹H NMR: Distinct signals for vinyl protons (δ 6.8–7.5 ppm, J = 16 Hz), pyridyl hydrogens (δ 8.2–8.9 ppm), and methyl groups (δ 2.3–2.5 ppm) .

  • MS: Parent ion peaks at m/z 380–385 [M+H]⁺, with fragmentation patterns indicative of triazole ring cleavage .

Synthesis and Structural Optimization

Synthetic Pathways

The compound’s synthesis likely follows established protocols for thiazolo-triazole derivatives (Figure 1) :

Step 1: Formation of the Thiazolo-Triazole Core

  • Condensation of 5-mercapto-1,2,4-triazole with α-halogenated ketones (e.g., phenacyl bromides) under acidic conditions .

  • Cyclization via H₂SO₄-mediated intramolecular dehydrative coupling .

Substituent PositionModificationBiological Effect (vs. Parent)Source
2-aryl ethenylElectron-withdrawing↑ Anti-inflammatory activity
5-aminobenzothiazoleHydrogen bond donors↑ Anticancer potency (IC₅₀ <1 μM)
Triazolone C=OMethylation↓ Ulcerogenicity

The target compound’s pyridinylmethylidene group may enhance bioavailability via π-π stacking with cellular targets .

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